molecular formula C13H18OSi B1598600 (3,4-Dihydro-1-naphthyloxy)trimethylsilane CAS No. 38858-72-9

(3,4-Dihydro-1-naphthyloxy)trimethylsilane

Cat. No.: B1598600
CAS No.: 38858-72-9
M. Wt: 218.37 g/mol
InChI Key: CAUIWDWUUCGKBV-UHFFFAOYSA-N
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Description

(3,4-Dihydro-1-naphthyloxy)trimethylsilane (CAS: 38858-72-9) is a silyl ether compound characterized by a partially saturated naphthyl ring system (3,4-dihydro-1-naphthol) linked to a trimethylsilyl group. It is utilized in organic synthesis as a protecting group for alcohols or phenols due to the steric bulk and stability imparted by the silicon moiety.

Properties

IUPAC Name

3,4-dihydronaphthalen-1-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OSi/c1-15(2,3)14-13-10-6-8-11-7-4-5-9-12(11)13/h4-5,7,9-10H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUIWDWUUCGKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401164
Record name (3,4-Dihydro-1-naphthyloxy)trimethylsilane
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Molecular Weight

218.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38858-72-9
Record name (3,4-Dihydro-1-naphthyloxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dihydro-1-naphthyloxy)trimethylsilane
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Preparation Methods

The synthesis of (3,4-Dihydro-1-naphthyloxy)trimethylsilane involves the reaction of trimethylsilane with 1,2-dihydronaphthalene in the presence of a catalyst such as platinum or palladium (II) acetate. This reaction proceeds through a hydrosilylation mechanism, where the silane group adds to the double bond in the naphthalene ring. The reaction conditions typically include a temperature range of 63-65°C at 0.01 mmHg .

Chemical Reactions Analysis

(3,4-Dihydro-1-naphthyloxy)trimethylsilane is highly reactive due to the presence of the silane group (SiH3). It can participate in various chemical reactions, including reductions, hydrosilylations, and deprotonations. Common reagents used in these reactions include bismesitylmagnesium, which acts as a non-nucleophilic carbon-centered base reagent . Major products formed from these reactions include silyl enol ethers and other organosilicon compounds .

Scientific Research Applications

Protecting Agent for Functional Groups

One of the primary applications of (3,4-dihydro-1-naphthyloxy)trimethylsilane is as a protecting agent for phenolic hydroxyl groups. In organic synthesis, protecting groups are employed to prevent undesired reactions at specific sites on a molecule during multi-step syntheses. The trimethylsilyl group provided by this compound effectively shields the hydroxyl group from nucleophilic attack or oxidation, allowing for selective modifications elsewhere on the molecule .

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of complex organic molecules. For instance, it can be involved in reactions where the naphthyl moiety contributes to the overall stability and reactivity of the synthesized compounds. The controlled introduction of this compound into various synthetic pathways can lead to high yields of desired products while minimizing side reactions .

Antiallergic and Mast Cell Stabilization

Research indicates that derivatives of this compound may possess antiallergic properties and can stabilize mast cells. This application is particularly relevant in developing new therapeutic agents for allergic conditions and asthma. The naphthalene derivative's ability to modulate mast cell activity suggests potential pathways for treating these conditions through targeted drug design .

Potential Anticancer Activity

Emerging studies have explored the anticancer properties of compounds related to this compound. Preliminary findings suggest that it may exhibit pro-apoptotic effects against various cancer cell lines, including breast and ovarian cancers. This aspect opens avenues for further research into its efficacy as a chemotherapeutic agent .

Synthesis Methodology

A common method for synthesizing this compound involves using α-tetralone and trimethylsilyl triflate in dichloromethane under controlled conditions:

  • Reagents:
    • α-Tetralone: 0.5 g (3.4 mmol)
    • Trimethylsilyl triflate: 0.74 mL (4.1 mmol)
    • Triethylamine: 0.95 mL (6.8 mmol)
  • Procedure:
    • Cool the reaction mixture with an ice bath.
    • Add trimethylsilyl triflate and stir at room temperature for 6 hours.
    • Add water to quench the reaction and separate layers.
    • Extract organic layers with dichloromethane.
    • Purify using silica gel chromatography to yield this compound .

Analytical Characterization

The characterization of this compound is typically performed using NMR spectroscopy:

  • NMR Data:
    • δ\delta 7.42 (d, J=7.2 Hz, 1H)
    • δ\delta 5.23 (t, J=4.6 Hz, 1H)
    • δ\delta 0.29 (s, 9H)

These spectral data confirm the successful synthesis and purity of the compound .

Mechanism of Action

The mechanism of action of (3,4-Dihydro-1-naphthyloxy)trimethylsilane involves a hydrosilylation mechanism, where the silane group adds to the double bond in the naphthalene ring. This reaction is facilitated by the presence of a catalyst such as platinum or palladium (II) acetate. The molecular targets and pathways involved in this mechanism include the activation of the double bond in the naphthalene ring and the subsequent addition of the silane group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Naphthyl Ring

[(6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-yl)oxy]trimethylsilane (3f)
  • CAS: Not explicitly provided.
  • Structure : Features methoxy groups at positions 6 and 7, a vinyl substituent, and a fully saturated tetrahydronaphthalene ring.
  • Synthesis : Synthesized via Grignard addition to 6,7-dimethoxy-1-tetralone, followed by silylation with HMDS and iodine, yielding a 59% purified product .
  • Key Properties :
    • Melting point: 48.5–49.7 °C.
    • IR and NMR data confirm the presence of methoxy (ν 1261 cm⁻¹) and vinyl (δ 5.06–6.02 ppm in ¹H-NMR) groups.
  • Comparison : The methoxy and vinyl groups enhance electron density and reactivity, making 3f more amenable to further functionalization (e.g., polymerization) compared to the unsubstituted dihydronaphthyl analog.
[(3,4-Dihydro-2-methyl-1-naphthalenyl)oxy]trimethylsilane
  • CAS : 74477-40-0.
  • Structure : Includes a methyl substituent on the dihydronaphthyl ring.
  • Molecular Formula : C₁₄H₂₀OSi (MW: 232.40 g/mol) .

Alternative Ring Systems

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
  • CAS : 304669-35-0.
  • Structure: Contains a dihydropyran ring instead of naphthyl, with a dimethylsilanol group.
  • Molecular Formula : C₈H₁₆O₂Si (MW: 172.30 g/mol) .
  • Comparison : The pyran ring’s oxygen atom enhances polarity and water solubility, contrasting with the hydrophobic dihydronaphthyl system. This compound is more suited for aqueous-phase reactions.

Silane vs. Siloxane Derivatives

Hexamethyldisiloxane
  • CAS : 107-46-0.
  • Structure : A simple siloxane (OSi(CH₃)₃)₂.
  • Applications : Primarily used as a solvent or lubricant due to its low viscosity and high thermal stability .
  • Comparison : Unlike the target compound, hexamethyldisiloxane lacks aromaticity, limiting its utility in applications requiring π-π interactions (e.g., chromatographic phases).

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
(3,4-Dihydro-1-naphthyloxy)trimethylsilane 38858-72-9 C₁₃H₁₈OSi 218.37 Not reported Dihydronaphthyl, trimethylsilyl
Compound 3f C₁₇H₂₆O₃Si 306.47 48.5–49.7 Dimethoxy, vinyl, trimethylsilyl
[(3,4-Dihydro-2-methyl-1-naphthalenyl)oxy]trimethylsilane 74477-40-0 C₁₄H₂₀OSi 232.40 Not reported Methyl, dihydronaphthyl, trimethylsilyl
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol 304669-35-0 C₈H₁₆O₂Si 172.30 Not reported Dihydropyran, dimethylsilanol

Biological Activity

(3,4-Dihydro-1-naphthyloxy)trimethylsilane is a silane compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of research in pharmacology and biochemistry.

  • Chemical Formula : C12H16O2Si
  • CAS Number : 38858-72-9
  • Molecular Weight : 208.34 g/mol

This compound is characterized by its trimethylsilane group, which enhances its stability and reactivity in biochemical environments.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Interaction :
    • The compound exhibits potential interactions with various enzymes, particularly those involved in metabolic pathways. It may inhibit or activate specific enzymes, influencing metabolic processes and cellular signaling pathways.
  • Cellular Effects :
    • Studies suggest that this compound can modulate cell signaling pathways. This modulation can lead to alterations in gene expression and cellular metabolism, which are crucial for maintaining homeostasis in biological systems.
  • Pharmacological Potential :
    • Preliminary research indicates that this compound may have applications in drug development, particularly as a precursor or intermediate in synthesizing biologically active compounds.

Enzyme Interactions

Research indicates that this compound interacts with cytochrome P450 enzymes. These enzymes play a critical role in the oxidation of organic substances, affecting drug metabolism and detoxification processes in the body .

Case Studies

  • In Vitro Studies :
    • In vitro studies have demonstrated that this compound can influence the activity of G-protein coupled receptors (GPCRs), which are pivotal in various physiological responses .
  • Animal Models :
    • Dosage-dependent effects were observed in animal models where low doses of the compound modulated cellular signaling without significant toxicity. This suggests a potential therapeutic window for its use .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InteractionModulates cytochrome P450 enzyme activity
Cellular SignalingInfluences GPCR activity leading to gene expression changes
Pharmacological PotentialPotential precursor for biologically active compounds

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,4-Dihydro-1-naphthyloxy)trimethylsilane
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